5-Cyclopropoxy-2-methoxybenzonitrile
Description
5-Cyclopropoxy-2-methoxybenzonitrile is a benzonitrile derivative featuring a cyclopropoxy group at the 5-position and a methoxy group at the 2-position of the aromatic ring. The nitrile group at the 1-position introduces electron-withdrawing characteristics, influencing the compound’s electronic distribution and reactivity. Such structural motifs are commonly employed in pharmaceutical and agrochemical intermediates due to their ability to modulate lipophilicity, metabolic stability, and target binding affinity .
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-methoxybenzonitrile |
InChI |
InChI=1S/C11H11NO2/c1-13-11-5-4-10(6-8(11)7-12)14-9-2-3-9/h4-6,9H,2-3H2,1H3 |
InChI Key |
FCBJCGNINZVASY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)OC2CC2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-methoxybenzonitrile typically involves the reaction of 2-methoxybenzonitrile with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-2-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The methoxy and cyclopropoxy groups can be substituted with other functional groups using appropriate reagents and conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Compounds with different functional groups replacing the methoxy or cyclopropoxy groups
Scientific Research Applications
5-Cyclopropoxy-2-methoxybenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-methoxybenzonitrile is primarily based on its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name | Substituents | Molecular Weight (g/mol) | Functional Groups | Key Properties |
|---|---|---|---|---|
| This compound | 5-Cyclopropoxy, 2-Methoxy, 1-Nitrile | 217.24* | Ether, Nitrile | High polarity, moderate steric bulk |
| 2-(Cyclopropylmethoxy)-5-fluoro-4-(dioxaborolan-2-yl)benzonitrile | 2-Cyclopropylmethoxy, 5-Fluoro, 4-Boronic ester | 335.15 | Ether, Boronic ester, Nitrile | Suzuki coupling substrate, enhanced electrophilicity |
| 2-(Cyclopropylmethoxy)-5-fluoroaniline | 2-Cyclopropylmethoxy, 5-Fluoro, 1-Amine | 181.20 | Ether, Amine | Nucleophilic, potential agrochemical intermediate |
*Calculated molecular weight for C₁₂H₁₁NO₂ (assuming formula).
Key Observations:
Electron-Withdrawing vs. The boronic ester in the second compound facilitates participation in Suzuki-Miyaura cross-coupling reactions, a property absent in the target compound .
Steric and Conformational Effects: The cyclopropoxy group introduces ring strain and compact steric bulk, which may improve metabolic stability in drug candidates compared to larger alkoxy substituents.
Fluorine Substitution :
- Fluorine in the boronic ester and aniline analogs enhances electronegativity and lipophilicity, which could improve membrane permeability in bioactive molecules. The absence of fluorine in the target compound may reduce these effects but simplify synthetic routes .
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